![molecular formula C22H17N5OS2 B492634 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide CAS No. 671199-05-6](/img/structure/B492634.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole and triazolo-pyridine are both important structures in medicinal chemistry . They are found in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed on the basis of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can be complex and involve multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific structure of the compound .Scientific Research Applications

Chemistry and Properties

The chemistry and properties of compounds containing benzothiazol and triazolo[4,3-a]pyridin units, such as N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide, have been extensively reviewed. These compounds exhibit a wide range of chemical behaviors and biological activities. The structural variability of these molecules allows for a broad exploration of their properties, including spectroscopic features, magnetic properties, and electrochemical activity. Such research aids in identifying areas of potential interest for further investigation, including unknown analogues of the compound (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

Benzothiazole derivatives, including structures similar to the mentioned compound, have shown a vast array of biological activities, which have been pivotal in medicinal chemistry. These compounds have been the subject of studies exploring their antifungal, immunomodulating, anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties. Specifically, 1,4-benzothiazine azole derivatives have demonstrated significant antifungal activity and immunomodulating capabilities, highlighting their potential for in vivo efficacy through direct antifungal effects combined with stimulation of the immune response (Schiaffella & Vecchiarelli, 2001). Additionally, benzothiazoles' structural flexibility facilitates the development of novel chemotherapeutic agents, underscoring their importance in designing new drugs for various diseases and disorders (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Mechanism of Action

Future Directions

properties

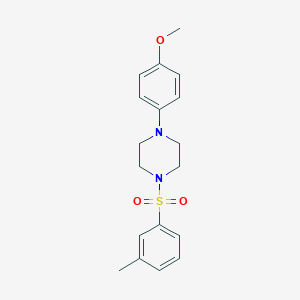

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5OS2/c28-20(12-14-29-22-26-25-19-7-3-4-13-27(19)22)23-16-10-8-15(9-11-16)21-24-17-5-1-2-6-18(17)30-21/h1-11,13H,12,14H2,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWARXTGYSFPPIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCSC4=NN=C5N4C=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B492557.png)

![1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B492560.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine](/img/structure/B492563.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B492566.png)

![1-[(2,6-Difluorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B492568.png)

![2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine](/img/structure/B492569.png)

![1-[(4'-Chloro[1,1'-biphenyl]-4-yl)sulfonyl]-2-methylpiperidine](/img/structure/B492570.png)

![1-[4-(4-Methylphenyl)phenyl]sulfonylazepane](/img/structure/B492571.png)

![1-[(4'-Chloro[1,1'-biphenyl]-4-yl)sulfonyl]azepane](/img/structure/B492572.png)

![4'-[(3,5-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl methyl ether](/img/structure/B492574.png)